1-Acetyl-7-methylindole-2,3-dione
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Overview
Description
1-Acetyl-7-methylindole-2,3-dione is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and their derivatives are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-7-methylindole-2,3-dione can be synthesized through several synthetic routes. One common method involves the acylation of 7-methylindole-2,3-dione with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-7-methylindole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield reduced forms of the compound, such as 1-Acetyl-7-methylindole.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.
Scientific Research Applications
1-Acetyl-7-methylindole-2,3-dione has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a precursor for the synthesis of other indole derivatives, which are valuable in organic synthesis.
Biology: Indole derivatives are known for their biological activities, and this compound has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Acetyl-7-methylindole-2,3-dione is similar to other indole derivatives, such as 1-Acetylindole-2,3-dione and 7-methylindole-2,3-dione. its unique structural features, such as the presence of the acetyl group at the 1-position and the methyl group at the 7-position, contribute to its distinct biological and chemical properties.
Comparison with Similar Compounds
1-Acetylindole-2,3-dione
7-methylindole-2,3-dione
1-Acetyl-1H-indole-2,3-dione
Properties
IUPAC Name |
1-acetyl-7-methylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-3-5-8-9(6)12(7(2)13)11(15)10(8)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRGZXHHJHSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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